molecular formula C23H18ClN3O4 B2738670 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923677-34-3

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2738670
CAS RN: 923677-34-3
M. Wt: 435.86
InChI Key: PLWFFPLUSSFHAO-UHFFFAOYSA-N
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Description

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
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Scientific Research Applications

Structural and Crystallographic Studies

  • The study by (Low et al., 2004) focuses on the crystallization and structural analysis of similar pyrido pyrimidine diones. These compounds, including 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, demonstrate unique crystal structures linked by hydrogen bonds, providing insights into their potential applications in material sciences.

Synthesis and Chemical Properties

  • (Osyanin et al., 2014) explore a novel synthesis method for chromeno pyrimidine diones, highlighting the importance of these compounds in pharmaceutical chemistry. This research contributes to the understanding of synthetic pathways for pyrido pyrimidine diones.

  • (Rauf et al., 2010) discuss the synthesis and characterization of pyrido pyrimidine dione derivatives, including their application in inhibiting urease, an enzyme involved in various biological processes. This study is significant for understanding the biological activity of these compounds.

  • (Shettigar et al., 2009) researched the nonlinear optical properties of styryl dyes related to pyrido pyrimidine diones. Their findings reveal the potential of these compounds in developing new materials for optical and electronic applications.

  • (Malik et al., 2006) examine the synthesis of pyrimidine diones, including their antiviral activities, specifically against HIV. This study offers valuable insights into the medicinal applications of pyrido pyrimidine diones.

Biomedical Applications

  • (Samala et al., 2014) explore the structure-activity relationship of pyrazolidine dione analogues in treating tuberculosis. Their research contributes to the development of new antitubercular agents, showcasing the potential of pyrido pyrimidine dione derivatives in medicinal chemistry.

  • (Abu-Hashem et al., 2020) synthesized benzodifuranyl derivatives related to pyrido pyrimidine diones, testing their anti-inflammatory and analgesic properties. This study highlights the therapeutic potential of these compounds.

  • (Majumdar et al., 2001) describe the synthesis of pyrimidine annelated heterocycles, providing insights into the chemical diversity and potential applications of pyrido pyrimidine diones in various biological activities.

  • (Crum & Fuchsman, 1966) investigated the synthesis and properties of pyrido oxazine diones, which are structurally related to pyrido pyrimidine diones. Their work contributes to the broader understanding of heterocyclic chemistry and its applications.

  • (Kinoshita et al., 1989) studied the ring cleavage reactions of oxazine dione derivatives, which are relevant to the chemistry of pyrido pyrimidine diones. This research provides valuable insights into the reactivity and potential transformations of these compounds.

  • (Sheikh et al., 2009) synthesized novel pyrimidine dione derivatives and evaluated their antibacterial efficacy. This study is significant for the development of new antibacterial agents.

  • (Sasaki et al., 2003) discovered a potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, based on a pyrimidine dione core. This finding is crucial for therapeutic applications in sex-hormone-dependent diseases.

  • (Majumdar et al., 1998) synthesized pyrrolo pyrimidine derivatives, demonstrating the versatility and potential applications of pyrimidine diones in synthetic chemistry.

  • (Zhao, 2002) conducted a study on the synthesis of chloro pyrimidine derivatives, contributing to the understanding of synthetic methods and potential applications of similar compounds.

  • (El-Agrody et al., 2001) synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, indicating the potential of these compounds in pharmaceutical applications.

  • (Brown et al., 1977) researched the pyrolytic generation of methyleneketene, which is relevant to the study of pyrimidine diones and their reactive intermediates.

  • (Rosen et al., 2009) optimized the synthesis of a pyrido pyrimidine dione core, highlighting the importance of these compounds in developing new antibacterial agents.

  • (Ashraf et al., 2019) synthesized novel pyrido pyrimidine heterocycle derivatives and explored their structural, spectral, and computational properties. This research contributes to the understanding of these compounds in material science applications.

  • (Jatczak et al., 2014) developed a straightforward synthesis method for pyrido pyrimidine diones, examining their biopharmaceutical properties. This study is essential for understanding the drug-like properties of these compounds.

  • (Su et al., 1986) synthesized 5-deaza analogues of aminopterin and folic acid, demonstrating the medicinal chemistry applications of pyrimidine diones.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, followed by the reaction of the resulting intermediate with 4-chloroacetylphenyl isocyanate. The final product is obtained by the reduction of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzaldehyde", "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "4-chloroacetylphenyl isocyanate", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of acetic acid and ethanol to form 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "Step 2: Reaction of the intermediate with 4-chloroacetylphenyl isocyanate in the presence of diethyl ether and sodium hydroxide to form 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "Step 3: Reduction of the intermediate with sodium borohydride in the presence of acetic acid and water to form the final product, 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

923677-34-3

Product Name

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.86

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClN3O4/c1-31-18-10-4-15(5-11-18)13-27-22(29)21-19(3-2-12-25-21)26(23(27)30)14-20(28)16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3

InChI Key

PLWFFPLUSSFHAO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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